molecular formula C40H69N5O7 B1665329 奥瑞他汀 E CAS No. 160800-57-7

奥瑞他汀 E

货号 B1665329
CAS 编号: 160800-57-7
分子量: 732 g/mol
InChI 键: WOWDZACBATWTAU-FEFUEGSOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Auristatin E, also known as Monomethyl auristatin E (MMAE), is a synthetic antineoplastic agent . It is highly toxic and cannot be used as a drug itself. Instead, it is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . MMAE is a potent antimitotic drug derived from peptides occurring in marine shell-less mollusc Dolabella auricularia .


Synthesis Analysis

The development of an integrin αvβ6-selective peptide-drug conjugate (PDC) was achieved by combining the therapeutic efficacy of MMAE with the selectivity of the αvβ6-binding peptide . The PDC exhibited high human serum stability, integrin αvβ6-selective internalization, cell binding, and cytotoxicity .


Chemical Reactions Analysis

MMAE is an antimitotic agent which inhibits cell division by blocking the polymerisation of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

科学研究应用

抗体偶联药物 (ADC) 的发展

奥瑞他汀 E 是天然产物多拉他汀 10 的衍生物,作为抗体偶联药物 (ADC) 中的有效载荷在癌症治疗中获得了显著的发展。最近的进展集中在奥瑞他汀 E 的结构修饰上,增强了其在肿瘤细胞增殖实验中的生物活性。目前正在临床试验中的 30 多种 ADC 使用奥瑞他汀作为有效载荷,其中著名的例子包括 brentuximab vedotin (Maderna 和 Leverett,2015)

微管蛋白聚合抑制

奥瑞他汀,包括奥瑞他汀 E,以其抑制微管蛋白聚合的作用而闻名,对广泛的癌细胞表现出高活性。这种机制对于它们在 ADC 中的有效性至关重要,单甲基奥瑞他汀 E (MMAE) 是临床批准药物中使用的关键示例 (Doronina 和 Senter,2019)

新型类似物和共晶研究

已经开发出具有 N 端修饰的创新奥瑞他汀类似物,包括先导奥瑞他汀 PF-06380101。这些修饰导致类似物具有增强的效力和不同的 ADME(吸收、分布、代谢和排泄)特性。与微管蛋白的共晶结构提供了对其结合模式的见解,有助于进一步的药物设计 (Maderna 等人,2014)

ADC 中的连接子技术

对连接子技术的研究表明,用于将奥瑞他汀连接到单克隆抗体的肽序列的操纵可以产生高效且特异的 ADC,并具有改善的治疗窗口。这包括二肽连接子的探索及其对 ADC 效力和活性的影响 (Doronina 等人,2008)

旁观者和细胞毒活性

已经开发出既具有旁观者活性又对多药耐药细胞系具有细胞毒性的新型奥瑞他汀,扩大了其在耐药癌症治疗中的应用。这些奥瑞他汀展示了基于结构的设计在增加细胞渗透性和活性方面的潜力 (Moquist 等人,2020)

安全和危害

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

未来方向

Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications . Ongoing challenges include improving target-specificity, optimizing the toxicity profile, and identifying biomarkers for patient selection .

属性

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDZACBATWTAU-FEFUEGSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Auristatin E

CAS RN

160800-57-7
Record name L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auristatin E
Reactant of Route 2
Reactant of Route 2
Auristatin E
Reactant of Route 3
Reactant of Route 3
Auristatin E
Reactant of Route 4
Reactant of Route 4
Auristatin E
Reactant of Route 5
Reactant of Route 5
Auristatin E
Reactant of Route 6
Reactant of Route 6
Auristatin E

Citations

For This Compound
8,740
Citations
JA Francisco, CG Cerveny, DL Meyer, BJ Mixan… - Blood, 2003 - ashpublications.org
… cytotoxic agent monomethyl auristatin E (MMAE) to create the antibody-drug conjugate cAC10-vcMMAE. MMAE, a derivative of the cytotoxic tubulin modifier auristatin E, was covalently …
Number of citations: 049 ashpublications.org
KF Tse, M Jeffers, VA Pollack, DA McCabe… - Clinical cancer research …, 2006 - AACR
… Synthesis of the activated valinecitrulline linker and auristatin E used in these studies … auristatin E. After 30 minutes, any free maleimidocaproyl-valine-citruline-monomethyl auristatin E …
Number of citations: 216 aacrjournals.org
AM Sochaj-Gregorczyk… - Journal of …, 2016 - ingentaconnect.com
… The conjugate is composed of the ZHER2:2891 affibody that recognizes HER2 and a highly potent cytotoxic drug auristatin E. The ZHER2:2891 molecule does not contain cysteine(s) in …
Number of citations: 26 www.ingentaconnect.com
KE Burns, MK Robinson, D Thévenin - Molecular pharmaceutics, 2015 - ACS Publications
… In this study, we investigate the efficacy of pHLIP to target and deliver the highly potent and clinically validated microtubule inhibitor monomethyl auristatin E (MMAE) to cancer cells and …
Number of citations: 62 pubs.acs.org
SJ Scales, N Gupta, G Pacheco, R Firestein… - Molecular cancer …, 2014 - AACR
… We generated novel antimesothelin antibodies and conjugated an internalizing one (7D9) to the microtubule-disrupting drugs monomethyl auristatin E (MMAE) and MMAF, finding the …
Number of citations: 58 aacrjournals.org
L Buckel, EN Savariar, JL Crisp, KA Jones, AM Hicks… - Cancer research, 2015 - AACR
… We hypothesized that the anti-tubulin agent monomethyl auristatin E (MMAE), a component of a clinically approved antibody-directed conjugate, could function as a potent …
Number of citations: 57 aacrjournals.org
D Cunningham, KR Parajuli, C Zhang, G Wang… - The …, 2016 - Wiley Online Library
… In the present study, we seek to determine the bone-enriching capabilities of monomethyl auristatin E phosphate (MMAEp), a derivative of the potent antimitotic monomethyl auristatin E (…
Number of citations: 23 onlinelibrary.wiley.com
R Gébleux, M Stringhini, R Casanova… - … journal of cancer, 2017 - Wiley Online Library
… A site‐specific coupling of F16 in IgG format with a monomethyl auristatin E (MMAE) derivative, featuring a valine‐citrulline dipeptide linker equipped with a self‐immolative spacer, …
Number of citations: 111 onlinelibrary.wiley.com
AE Machulkin, AA Uspenskaya, NU Zyk… - Journal of Medicinal …, 2021 - ACS Publications
… In this work, we implemented a synthetic approach to a conjugate based on monomethyl auristatin E, where a previously optimized ligand with a high affinity to PSMA was used as the …
Number of citations: 11 pubs.acs.org
L Pes, SD Koester, JP Magnusson, S Chercheja… - Journal of Controlled …, 2019 - Elsevier
… the highly toxic drug payload auristatin E to assess whether the … In this study, we describe two auristatin E-based albumin-… In this work we focused our attention on auristatin E, a …
Number of citations: 24 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。